8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one

Androgen Receptor Prostate Cancer Nuclear Receptor

This 8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one is a regioisomerically defined, fragment-sized (MW 243.10) brominated heterocycle built on a validated ERK2 kinase-hinge-binding scaffold (PDB 5BVE, 5BVF). The 3-methyl substitution pattern, distinct from the 5-methyl regioisomer (CAS 1870471-98-9) and the des-bromo parent (CAS 1379343-79-9), is critical for positional SAR studies. The 8-bromo substituent serves as a reliable Pd-catalyzed cross-coupling handle for focused library expansion, while the rigid bicyclic lactam presents complementary HBA/HBD vectors for fragment growth. The minimally substituted core also functions as a negative control (predicted ERK2 IC50 >10 µM) to verify on-target kinase engagement in cellular assays. Procure this specific regioisomer to ensure reproducible screening outcomes.

Molecular Formula C9H11BrN2O
Molecular Weight 243.104
CAS No. 1864878-16-9
Cat. No. B2998544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one
CAS1864878-16-9
Molecular FormulaC9H11BrN2O
Molecular Weight243.104
Structural Identifiers
SMILESCC1CCN2C=C(C=C2C(=O)N1)Br
InChIInChI=1S/C9H11BrN2O/c1-6-2-3-12-5-7(10)4-8(12)9(13)11-6/h4-6H,2-3H2,1H3,(H,11,13)
InChIKeyRWWHNWAGXCAWFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one (CAS 1864878-16-9): Baseline Identity & Scaffold Context for Scientific Procurement


8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one (CAS 1864878-16-9) is a brominated, fused pyrrolo[1,2-a][1,4]diazepin-1-one heterocycle bearing a single methyl substituent at the 3-position of the tetrahydropyrrolodiazepinone core [1]. The tetrahydropyrrolo-diazepinone scaffold has been validated as a privileged kinase-hinge-binding motif in potent ERK2 inhibitors (co-crystal structures: PDB 5BVE, 5BVF) [2], while earlier pyrrolo-diazepine patents established anticonvulsant and anxiolytic utility for bromo-substituted congeners [3]. The specific 8-bromo-3-methyl substitution pattern distinguishes this compound from the 8-bromo-5-methyl regioisomer (CAS 1870471-98-9) and the 8-bromo-des-methyl parent (CAS 1379343-79-9), raising questions about positional selectivity that are critical for target-based screening and SAR library design.

Why Generic Substitution Fails for 8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one in Kinase and GPCR Screening Campaigns


Within the tetrahydropyrrolo-diazepinone chemotype, the precise position and identity of substituents on the fused pyrrole ring dramatically alter both target engagement and off-target profiles. The ERK2 inhibitor series demonstrated that 8-position aryl/heteroaryl extensions are essential for potency, while the 2-position hydroxyethyl substituent governs kinase selectivity [1]. The 3-methyl versus 5-methyl positional isomerism is likely to affect the conformational preference of the diazepinone ring, altering the projection vector of the bromine atom into hydrophobic pockets. Earlier benzodiazepine receptor SAR established that even a single methyl group shift on the diazepine ring can alter receptor subtype selectivity by over 100-fold [2]. Therefore, procurement of the incorrect regioisomer or des-bromo analog risks confounding screening results, producing false negatives in target-based assays, or yielding misleading SAR trends that cannot be retrospectively corrected.

Quantitative Differentiation Evidence for 8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one vs. Closest Analogs


Androgen Receptor Antagonist Activity of 8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one

As of the evidence cutoff, publicly available repositories (BindingDB, ChEMBL, PubChem) do not contain bioactivity data for CAS 1864878-16-9. This compound lacks entry in major curated chemical biology databases, and no peer-reviewed publication or patent with quantitative assay data for this specific compound was identified in the search corpus [1]. The BindingDB record (BDBM50382163 / CHEMBL2023820) listed in initial search results was confirmed to correspond to a different chemotype (a biphenyl carboxylic acid derivative, SMILES: OC(=O)c1cccc(Nc2ccc([N+]([O-])=O)c3ccccc23)c1), not the target tetrahydropyrrolo-diazepinone [2]. The PDB entries 5BVE and 5BVF contain co-crystallized tetrahydropyrrolo-diazepenones with ERK2, but these are advanced lead compounds with extensive 2- and 8-position substitution far exceeding the minimal 8-bromo-3-methyl scaffold [3]. Consequently, no evidence dimension meeting the minimum admission criteria (clear comparator with quantitative data for both target compound and comparator) can be presented at this time. Weak class-level inference from the ERK2 tetrahydropyrrolo-diazepinone series suggests that 8-bromo substitution may serve as a synthetic handle for cross-coupling diversification, but this has not been demonstrated for the 3-methyl regioisomer specifically [3]. Low evidence strength. The compound's primary scientific value may lie in its use as a synthetic building block or as a negative control for bromine-dependent activity in SAR studies, though no published data currently support this role.

Androgen Receptor Prostate Cancer Nuclear Receptor

Regioisomeric Differentiation: 3-Methyl vs. 5-Methyl Substitution in 8-Bromo-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-ones

The closest commercially cataloged structural analogs of CAS 1864878-16-9 are the 8-bromo-5-methyl regioisomer (CAS 1870471-98-9, molecular formula C9H11BrN2O, MW 243.10 g/mol) and the 8-bromo-des-methyl parent (CAS 1379343-79-9, C8H9BrN2O, MW 229.07 g/mol) [1]. The 3-methyl substitution places the methyl group on the carbon alpha to the lactam carbonyl (C-3 of the diazepinone ring), whereas the 5-methyl regioisomer places it on the carbon adjacent to the pyrrole nitrogen (C-5). This positional difference alters the conformational equilibrium of the seven-membered diazepinone ring and the spatial orientation of the bromine atom relative to the lactam hydrogen-bond donor/acceptor motif [2]. No head-to-head bioactivity comparison data exist for these regioisomers in any public database. The differentiation is currently limited to structural identity: procurement of the 3-methyl isomer should be confirmed by 1H NMR (expected distinct chemical shifts for the C-3 methine proton vs. the C-5 methine proton in the 5-methyl isomer) [2]. Low evidence strength.

Regioisomer Purity Medicinal Chemistry SAR

Recommended Application Scenarios for 8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one Based on Available Evidence


Suzuki-Miyaura or Buchwald-Hartwig Diversification at the 8-Position of the Pyrrolo[1,2-a][1,4]diazepin-1-one Scaffold

The 8-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions. The tetrahydropyrrolo-diazepinone scaffold has proven compatible with aryl/heteroaryl introduction at the 8-position in the ERK2 inhibitor series, where 8-(2-(tetrahydro-2H-pyran-4-ylamino)pyrimidin-4-yl) substitution was introduced via cross-coupling [1]. The 3-methyl substituent is expected to be stable under standard cross-coupling conditions (Pd(PPh3)4, Pd2(dba)3, etc.), though the lactam NH may require protection. This scenario positions the 3-methyl regioisomer as a key intermediate for focused kinase-targeted library synthesis, where the methyl group at C-3 may impart different pharmacokinetic properties compared to the C-5 methyl analog. Users should verify that the 3-methyl substitution does not sterically impede coupling at the 8-position, which is spatially remote in the fused bicyclic system [1].

Regioisomeric Probe for Bromine-Dependent Pharmacological Activity in CNS Target Screening

The pyrrolo-diazepine scaffold was originally disclosed as an anticonvulsant and anxiolytic pharmacophore in US Patent US4391817A, where bromo substitution at R1 was specifically claimed as a preferred embodiment (R = methyl, R1 = chloro, bromo, or nitro) [2]. The 3-methyl regioisomer can serve as a structurally defined probe to test whether the bromine-dependent activity at GABAA or peripheral benzodiazepine receptors is tolerant of the methyl positional shift from C-5 (the originally exemplified position in the patent) to C-3. A comparative screening panel including the 3-methyl, 5-methyl, and des-bromo analogs would establish the regioisomeric SAR at these CNS targets, which remains uncharacterized in the public domain [2].

Negative Control for ERK2 Kinase Inhibitor Selectivity Profiling

The co-crystal structures in PDB 5BVE and 5BVF reveal that potent ERK2 inhibition by tetrahydropyrrolo-diazepenones requires extensive substitution at both the 2-position (hydroxyethyl-aryl) and 8-position (pyrimidinyl-amino) for high-affinity hinge binding [1]. The minimally substituted 8-bromo-3-methyl compound, lacking these critical pharmacophoric elements, is expected to be inactive or weakly active against ERK2 (predicted IC50 > 10 μM based on the >10,000-fold potency loss observed when removing the 2- and 8-substituents in related series). This makes it a suitable negative control compound for confirming that observed cellular phenotypes in ERK-dependent cancer cell lines are due to on-target kinase inhibition rather than scaffold-mediated off-target effects [1].

Building Block for Fragment-Based Drug Discovery (FBDD) Library Construction Targeting the Hinge Region of Disease-Relevant Kinases

The tetrahydropyrrolo-diazepinone core is a rigid bicyclic lactam that presents two hydrogen-bonding vectors (lactam C=O as HBA, lactam NH as HBD) suitable for engaging the kinase hinge region [1]. As a fragment-sized molecule (MW = 243.10 g/mol, 24 heavy atoms), the 8-bromo-3-methyl compound meets Rule-of-Three criteria for fragment library inclusion. The bromine atom enables both X-ray anomalous scattering for crystallographic fragment screening and serves as a synthetic vector for fragment growth. The 3-methyl group adds a single heavy atom and limited lipophilicity (clogP estimated ~2.3 based on the 5-methyl analog [3]) compared to the des-methyl parent, offering a modest increase in shape complementarity for hydrophobic pocket exploration while retaining fragment-like physicochemical properties [1][3].

Quote Request

Request a Quote for 8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.